molecular formula C16H17N3O4S B2454097 N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide CAS No. 927065-89-2

N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Cat. No.: B2454097
CAS No.: 927065-89-2
M. Wt: 347.39
InChI Key: XHLOMKFAOIWSDS-UHFFFAOYSA-N
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Description

N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a complex organic compound that features a furan ring, a methanesulfonyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable precursor such as furan-2-carboxylic acid.

    Methanesulfonylation: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, converting it to a dihydropyrazole derivative.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Hydrogen Bonding: Interaction with target proteins via hydrogen bonds.

    Electrostatic Interactions: Attraction between the compound’s charged groups and oppositely charged sites on the target.

    Hydrophobic Interactions: Binding to hydrophobic pockets within the target protein.

These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
  • **this compound derivatives
  • **Furan-2-yl derivatives
  • **Pyrazole derivatives

Uniqueness

This compound is unique due to its combination of a furan ring, a methanesulfonyl group, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-11(20)17-13-6-3-5-12(9-13)14-10-15(16-7-4-8-23-16)19(18-14)24(2,21)22/h3-9,15H,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLOMKFAOIWSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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